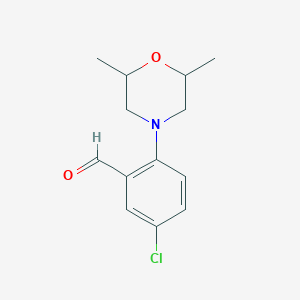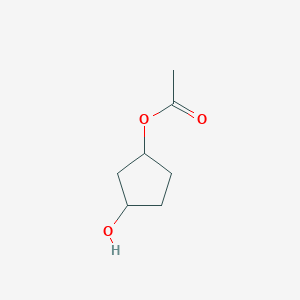
2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide typically involves the reaction of isoquinoline derivatives with various amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of 3-aminoisoquinolin-1(2H)-ones . The reaction conditions often include high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene, with reaction times ranging from 3 to 8 hours .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, the synthesis of isoquinoline via the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported . This method allows for the efficient production of isoquinoline derivatives on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Applications De Recherche Scientifique
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide include other isoquinoline derivatives such as:
Uniqueness
What sets (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide apart from other isoquinoline derivatives is its specific structure, which includes an amino group and a dimethylbutanamide moiety. This unique structure may confer specific biological activities and chemical properties that are not present in other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C16H21N3O |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3 |
Clé InChI |
HITSWGOAQZPFBK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)

![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)
![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)








![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)

